molecular formula C15H18N2 B14276872 N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine CAS No. 132540-71-7

N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine

Cat. No.: B14276872
CAS No.: 132540-71-7
M. Wt: 226.32 g/mol
InChI Key: CEFPMMOQPJTNFA-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine: is an organic compound with the molecular formula C15H18N2. It is also known by other names such as p-Aminodimethylaniline and 4-(Dimethylamino)aniline . This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a 4-methylphenyl group attached to the benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine typically involves the reaction of dimethylaniline with 4-nitrotoluene followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogenation reactors . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzyme-catalyzed reactions, depending on the specific enzyme and reaction conditions . The pathways involved may include oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Comparison: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and applications in various fields .

Properties

CAS No.

132540-71-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(4-methylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C15H18N2/c1-12-4-6-13(7-5-12)16-14-8-10-15(11-9-14)17(2)3/h4-11,16H,1-3H3

InChI Key

CEFPMMOQPJTNFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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